![molecular formula C23H24N2O4 B2513615 3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 663929-20-2](/img/structure/B2513615.png)
3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one
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Description
The compound is a derivative of chromen-2-one, also known as coumarin, with a piperazine ring attached via a carbonyl group . Piperazine rings are common in many pharmaceuticals and the dimethylphenyl group suggests potential bioactive properties .
Molecular Structure Analysis
The molecular formula of the compound is C22H21N3O5 . It has a complex structure with multiple functional groups, including a chromen-2-one core, a piperazine ring, and a dimethylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure and the nature of any substituents. Some general properties can be predicted from its structure, such as its likely solubility in organic solvents due to the presence of multiple aromatic rings .Scientific Research Applications
- 3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one has been investigated for its anti-inflammatory potential. Researchers explore its effects on inflammatory pathways, cytokine regulation, and immune responses. Understanding its mechanisms could lead to novel anti-inflammatory drugs .
- The compound interacts with cannabinoid receptors, which play a role in inflammation, pain, and other physiological processes. Investigating its binding affinity and functional effects on these receptors could provide insights into therapeutic applications .
Anti-Inflammatory Activity
Cannabinoid Receptor Modulation
These applications highlight the versatility of 3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one and underscore its relevance in diverse scientific contexts. Further research is essential to unlock its full potential and address specific therapeutic challenges. 🌟
properties
IUPAC Name |
3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-7-8-18(13-16(15)2)24-9-11-25(12-10-24)22(26)19-14-17-5-4-6-20(28-3)21(17)29-23(19)27/h4-8,13-14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGSTDMWMGRYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one |
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